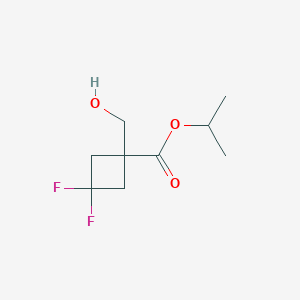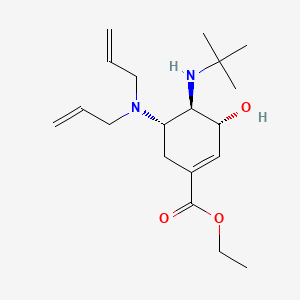
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromoacetylthiophene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(furan-2-yl)ethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of both thiadiazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C8H6N2OS3 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS3/c11-6(7-2-1-3-12-7)4-13-8-10-9-5-14-8/h1-3,5H,4H2 |
InChI Key |
XMQAYSMOSONXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)

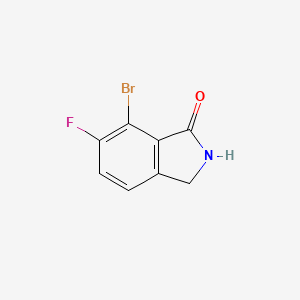
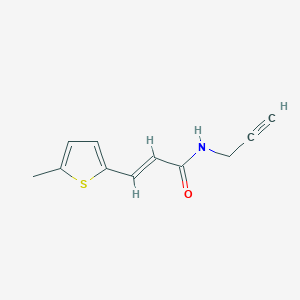


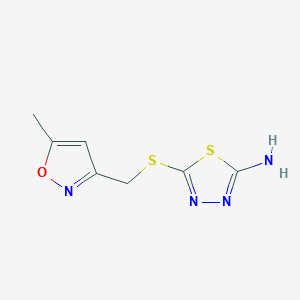

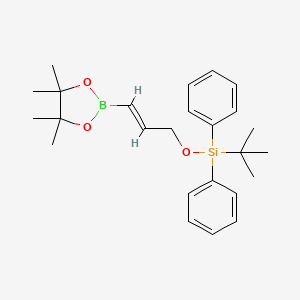
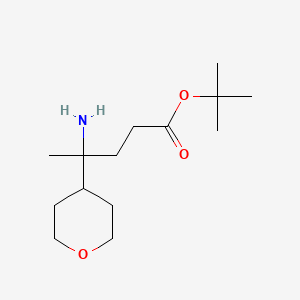
![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
